molecular formula C13H22IN B12449422 (2S,6S)-1,1-dimethyl-2,6-di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridinium iodide

(2S,6S)-1,1-dimethyl-2,6-di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridinium iodide

Cat. No.: B12449422
M. Wt: 319.22 g/mol
InChI Key: YBUATZLHTHCFCQ-QNTKWALQSA-M
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Description

(2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium core substituted with dimethyl and prop-2-en-1-yl groups. The iodide ion serves as the counterion, stabilizing the positively charged pyridinium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with appropriate alkyl halides under basic conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ion back to the corresponding pyridine derivative.

    Substitution: The prop-2-en-1-yl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the corresponding pyridine derivative.

Scientific Research Applications

Chemistry

In chemistry, (2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions between pyridinium ions and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it useful in various biochemical assays.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The pyridinium core is a common motif in many biologically active molecules, and modifications of this structure can lead to the development of new drugs.

Industry

In the industrial sector, (2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ion can form electrostatic interactions with negatively charged sites on proteins, leading to changes in their activity. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,6S)-1,1-DIMETHYL-2,6-BIS(PROP-2-EN-1-YL)-3,6-DIHYDRO-2H-PYRIDIN-1-IUM IODIDE lies in its specific substitution pattern and the presence of the iodide counterion. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H22IN

Molecular Weight

319.22 g/mol

IUPAC Name

(2S,6S)-1,1-dimethyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-ium;iodide

InChI

InChI=1S/C13H22N.HI/c1-5-8-12-10-7-11-13(9-6-2)14(12,3)4;/h5-7,10,12-13H,1-2,8-9,11H2,3-4H3;1H/q+1;/p-1/t12-,13-;/m0./s1

InChI Key

YBUATZLHTHCFCQ-QNTKWALQSA-M

Isomeric SMILES

C[N+]1([C@H](CC=C[C@@H]1CC=C)CC=C)C.[I-]

Canonical SMILES

C[N+]1(C(CC=CC1CC=C)CC=C)C.[I-]

Origin of Product

United States

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